molecular formula C16H18N4O2 B10801024 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

Cat. No.: B10801024
M. Wt: 298.34 g/mol
InChI Key: DJFDCVNQDFICKV-UHFFFAOYSA-N
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Description

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a naphthyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(methylpyridin-3-yl)]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
  • 6-[5-(hydroxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

Uniqueness

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide is unique due to its specific methoxymethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.

Biological Activity

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural and chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H18N4O2
Molar Mass298.34 g/mol
CAS Number1633009-87-6
SolubilitySoluble in DMSO (53 mg/mL)
Storage Conditions-20°C

Research indicates that this compound acts as a selective inhibitor of specific enzymes involved in various biochemical pathways. It has been associated with modulation of signaling pathways related to inflammation and cancer progression. The compound's ability to inhibit aldosterone synthase suggests a role in managing hypertension and cardiovascular diseases by regulating electrolyte balance and blood pressure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy in inhibiting cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, particularly in p53-deficient tumors. This is crucial as p53 is a well-known tumor suppressor gene, and targeting pathways that bypass its function can be a strategic therapeutic approach .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It modulates the autotaxin/lysophosphatidic acid (LPA) axis, which plays a significant role in inflammatory responses. By inhibiting autotaxin, the compound can reduce LPA levels, thereby alleviating inflammation in models of pulmonary fibrosis .

Case Studies

  • Study on Cancer Cell Lines : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • Pulmonary Fibrosis Model : In a murine model of pulmonary fibrosis induced by bleomycin, administration of the compound led to decreased levels of LPA in bronchoalveolar lavage fluid and reduced extracellular matrix deposition in lung tissue, indicating its potential as a therapeutic agent for fibrotic diseases .

Properties

IUPAC Name

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFDCVNQDFICKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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